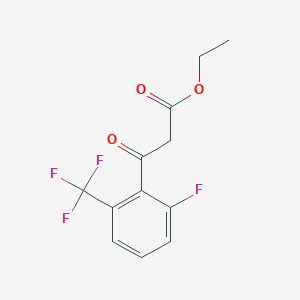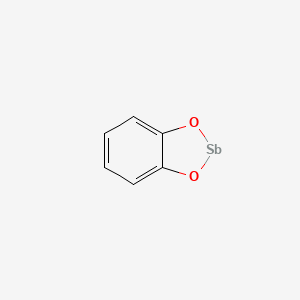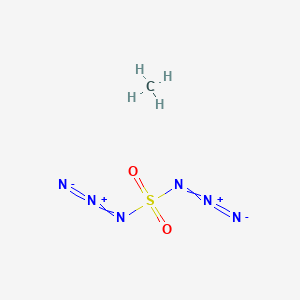![molecular formula C49H70N12O13 B14762505 Sar-[D-Phe8]-des-Arg9-Bradykinin acetate](/img/structure/B14762505.png)
Sar-[D-Phe8]-des-Arg9-Bradykinin acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sar-[D-Phe8]-des-Arg9-Bradykinin acetate is a synthetic peptide that acts as a selective agonist for the kinin B1 receptor. This compound is derived from bradykinin, a peptide that plays a crucial role in inflammation and pain mechanisms. The modification of the bradykinin structure, specifically the substitution of D-phenylalanine at position 8 and the removal of arginine at position 9, enhances its selectivity and potency for the B1 receptor.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sar-[D-Phe8]-des-Arg9-Bradykinin acetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected.
Industrial Production Methods
For industrial production, the process is scaled up using automated peptide synthesizers. These machines can handle larger quantities of reagents and perform the synthesis more efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.
化学反応の分析
Types of Reactions
Sar-[D-Phe8]-des-Arg9-Bradykinin acetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
Sar-[D-Phe8]-des-Arg9-Bradykinin acetate has several scientific research applications:
Chemistry: Used as a tool to study peptide synthesis and modification.
Biology: Investigates the role of kinin B1 receptors in inflammation and pain.
Medicine: Potential therapeutic applications in treating inflammatory diseases and pain management.
Industry: Utilized in the development of new peptide-based drugs and diagnostic tools.
作用機序
Sar-[D-Phe8]-des-Arg9-Bradykinin acetate exerts its effects by selectively binding to the kinin B1 receptor. This receptor is upregulated during inflammation and tissue injury. Upon binding, the compound activates intracellular signaling pathways, leading to the production of pro-inflammatory mediators and the sensation of pain. The primary molecular targets include G-protein coupled receptors and downstream effectors like phospholipase C and protein kinase C.
類似化合物との比較
Similar Compounds
Des-Arg9-Bradykinin: Another selective agonist for the kinin B1 receptor.
Lys-[D-Phe8]-des-Arg9-Bradykinin: A modified version with an additional lysine residue.
Uniqueness
Sar-[D-Phe8]-des-Arg9-Bradykinin acetate is unique due to its enhanced selectivity and potency for the kinin B1 receptor. The substitution of D-phenylalanine and the removal of arginine contribute to its distinct pharmacological profile, making it a valuable tool for research and potential therapeutic applications.
特性
分子式 |
C49H70N12O13 |
|---|---|
分子量 |
1035.2 g/mol |
IUPAC名 |
acetic acid;(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C47H66N12O11.C2H4O2/c1-50-26-38(61)53-31(16-8-20-51-47(48)49)43(66)59-23-11-19-37(59)45(68)58-22-9-17-35(58)41(64)52-27-39(62)54-32(24-29-12-4-2-5-13-29)40(63)56-34(28-60)44(67)57-21-10-18-36(57)42(65)55-33(46(69)70)25-30-14-6-3-7-15-30;1-2(3)4/h2-7,12-15,31-37,50,60H,8-11,16-28H2,1H3,(H,52,64)(H,53,61)(H,54,62)(H,55,65)(H,56,63)(H,69,70)(H4,48,49,51);1H3,(H,3,4)/t31-,32-,33+,34-,35-,36-,37-;/m0./s1 |
InChIキー |
VHFRYBVXBZJDKE-PBFNVPQASA-N |
異性体SMILES |
CC(=O)O.CNCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@H](CC5=CC=CC=C5)C(=O)O |
正規SMILES |
CC(=O)O.CNCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


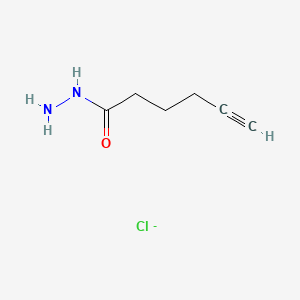
![N-[[4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]sulfonyl]acetamide](/img/structure/B14762434.png)
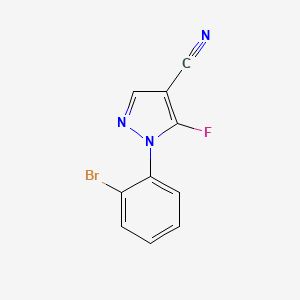


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14762475.png)
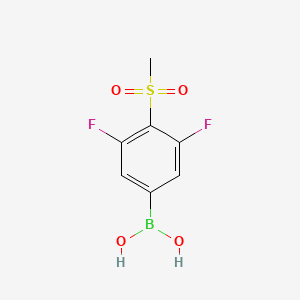
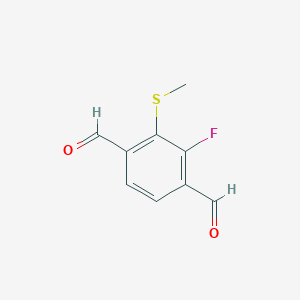
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14762486.png)
